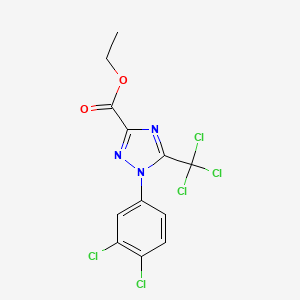
ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group and a trichloromethyl group attached to the triazole ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Core: The triazole ring can be synthesized through the cyclization of hydrazides or amidrazones with formamide or its derivatives.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where the triazole core acts as the nucleophile.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced using reagents such as trichloromethyl chloroformate under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to modify the functional groups on the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Trichloromethyl chloroformate, halogenating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activity. Biology: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for its potential use as an antimicrobial agent. Medicine: The compound's unique structure may make it a candidate for drug development, particularly in the treatment of infections or diseases involving triazole-sensitive pathways. Industry: In the agrochemical industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its efficacy in protecting crops from fungal infections.
Mechanism of Action
The mechanism by which ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors involved in biological processes, leading to its biological activity. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Ethyl 1-(3,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate: Lacks the trichloromethyl group.
Ethyl 1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate: Contains a methyl group instead of a trichloromethyl group.
Ethyl 1-(3,4-dichlorophenyl)-5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate: Contains a single chlorine atom on the methyl group.
Uniqueness: The presence of the trichloromethyl group in ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate makes it distinct from other triazole derivatives, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(3,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)6-3-4-7(13)8(14)5-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWKLHUQALDXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
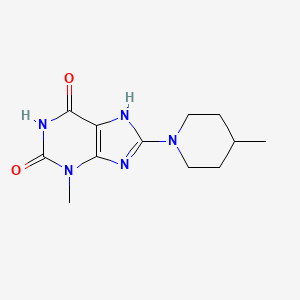
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2990083.png)
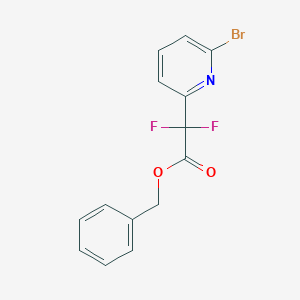
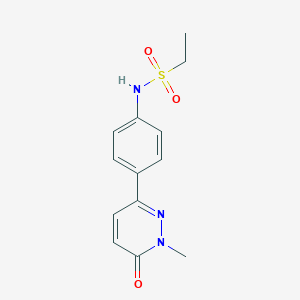

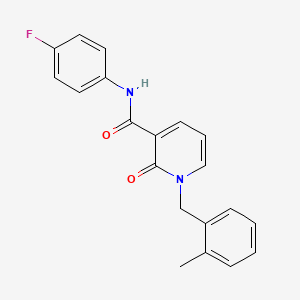
![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)
![2-Phenyl-4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2990093.png)
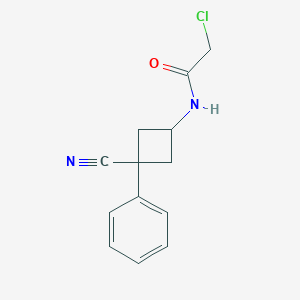
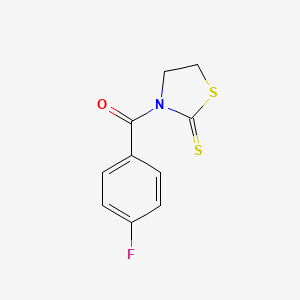
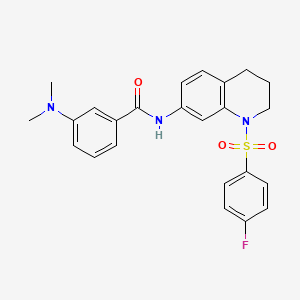
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)


